B1191834 PTC596

PTC596

Numéro de catalogue: B1191834
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. this compound targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics;  its expression is associated with increased tumor aggressiveness and a poor prognosis.

Applications De Recherche Scientifique

PTC596 in Acute Myeloid Leukemia (AML) Treatment

This compound, a novel BMI-1 inhibitor, has shown promising results in the treatment of acute myeloid leukemia (AML). In a 2017 study, this compound was found to downregulate MCL-1 and induce mitochondrial apoptosis in AML progenitor cells, even in p53 mutant AML, which is associated with a high risk of relapse. The study demonstrated this compound's potential in inducing apoptosis in AML cells through a p53-independent mechanism, highlighting its significance in treating refractory or relapsed AML patients, especially those with complex karyotype or therapy-related AML frequently associated with p53 mutations (Nishida et al., 2017).

This compound as a Cancer Stem Cell Targeting Agent

This compound's role in targeting cancer stem cells (CSCs) by reducing levels of the BMI1 protein was evaluated in a Phase 1 clinical trial. The trial focused on assessing the safety, dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics of this compound in patients with advanced solid tumors. Initial results indicated that this compound reduced the number of CSCs in preclinical models and slowed tumor growth in rodent models, offering a new avenue for cancer treatment (Infante et al., 2017).

This compound's Mechanism of Action in Tumor Stem Cell Depletion

A study published in 2014 explored this compound's efficacy in various tumor models, including glioblastoma and leukemia. This compound was found to induce hyper-phosphorylation of BMI1, leading to its degradation and the reduction of polycomb repressive complex 1 activity. This mechanism suggests this compound's potential in preferentially depleting the tumor stem cell fraction, offering a novel approach to cancer therapy (Kim et al., 2014).

Preclinical and Early Clinical Development of this compound

In 2021, research on this compound highlighted its unique properties as a tubulin-binding agent, distinguishing it from other agents in its class. This compound demonstrated broad-spectrum anticancer activity and efficacy in preclinical models of leiomyosarcomas and glioblastoma. The study underlined this compound's potential in clinical trials, especially in combination with other treatments for cancers like leiomyosarcoma and diffuse intrinsic pontine glioma (Jernigan et al., 2021).

This compound in Combination with Standard Regimens for Pancreatic Ductal Adenocarcinoma

This compound's effectiveness in combination with standard treatments for pancreatic ductal adenocarcinoma (PDA) was assessed in a 2019 study. The research demonstrated this compound's synergistic effect with standard regimens, leading to potent and durable regressions in preclinical models. Notably, this compound showed promise as a direct microtubule polymerization inhibitor without peripheral neurotoxicity, which is a common side effect of similar agents (Eberle-Singh et al., 2019).

Propriétés

Apparence

Solid powder

Synonymes

PTC596;  PTC-596;  PTC 596.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.